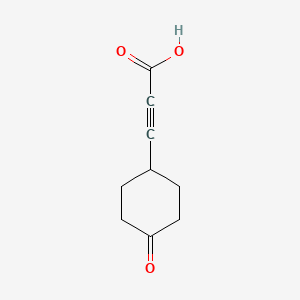
3-(4-Oxocyclohexyl)propiolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 3-(4-Oxocyclohexyl)propiolic acid involves various methods. For instance, it can be prepared by oxidizing propargyl alcohol at a lead electrode . It can also be prepared by decarboxylation of acetylenedicarboxylic acid .
Molecular Structure Analysis
The molecular formula of 3-(4-Oxocyclohexyl)propiolic acid is C9H10O3 . The InChI code is 1S/C9H14O3/c10-8-4-1-7 (2-5-8)3-6-9 (11)12/h7H,1-6H2, (H,11,12) .
Chemical Reactions Analysis
The Ugi four-component (Ugi-4CR) post-transformation reactions have emerged as a prominent tool to construct complex organic molecules utilizing readily available starting materials. Propiolic acid derivatives are promising choice of substrates due to their versatile reactivity .
Scientific Research Applications
Copper-Catalyzed, Stereoselective Bis-trifluoromethylthiolation of Propiolic Acid Derivatives
The copper-catalyzed, chemo- and stereoselective oxidative bis-trifluoromethylthiolation of propiolic acid derivatives demonstrates an innovative application in organic synthesis. Using carboxylic acid as the activating group and formic acid as a cosolvent, this method affords bis-trifluoromethylthiolated acrylic acids with E selectivity, offering a pathway to polysubstituted SCF3-containing alkenes (Shen Pan, Huan Li, Yangen Huang, Xiuhua Xu, & F. Qing, 2017).
Liquid-phase Catalytic Oxidation by Transition-metal Complexes
Transition-metal complexes for liquid-phase catalytic oxidation highlight the role of propiolic acid derivatives in facilitating the synthesis of industrially significant chemicals. This review elaborates on the homolytic systems and innovations in heterolytic chemistry, offering insights into the use of transition-metal complexes in catalysis and the synthesis of fine chemicals (J. Brégeault, 2003).
Palladium-Catalyzed Sonogashira Reaction
The palladium-catalyzed Sonogashira reaction of aryl bromides with propiolic acid underlines another application in the synthesis of arylalkynecarboxylic acids, showcasing the compound's reactivity and versatility in organic synthesis. This method exhibits good tolerance toward various functional groups, further highlighting the chemical utility of propiolic acid derivatives (Kyungho Park, J. You, S. Jeon, & Sunwoo Lee, 2013).
Electro-Fenton Degradation of Antimicrobials
The study on electro-Fenton degradation of antimicrobials introduces a unique application of propiolic acid derivatives in environmental science, particularly in the degradation of persistent organic pollutants. This research offers a comprehensive look into the degradation pathways and the efficiency of electro-Fenton systems (I. Sirés, N. Oturan, M. Oturan, R. Rodríguez, J. Garrido, & E. Brillas, 2007).
Stereospecific Polymerization in Water
The stereospecific polymerization of propiolic acid in water with water-soluble rhodium complexes, in the presence of bases, yields cis−transoidal poly(propiolic acid) sodium salt. This application not only underscores the potential of propiolic acid derivatives in polymer science but also demonstrates the induction of helical structures in polymers, a significant aspect of material science (Katsuhiro Maeda, H. Goto, & E. Yashima, 2001).
Safety and Hazards
The safety data sheet for 3-(4-Oxocyclohexyl)propiolic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, corrosive to metals, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
properties
IUPAC Name |
3-(4-oxocyclohexyl)prop-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h7H,1-2,4-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOIRVHDCIRGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Oxocyclohexyl)prop-2-ynoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


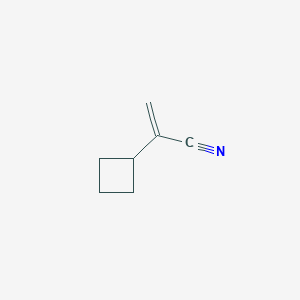
![3-(4-Methylsulfonylphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2587677.png)
![1,3,7-trimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2587681.png)
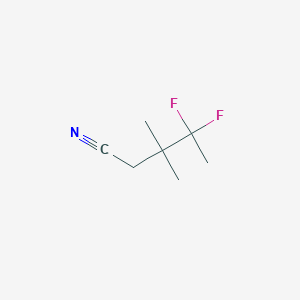
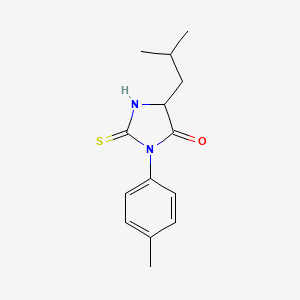
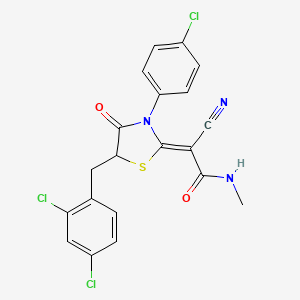
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2587686.png)
![Ethyl 4-oxo-5-(pentanoylamino)-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2587687.png)
![{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/no-structure.png)
![5-[(3-chloro-4-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2587691.png)
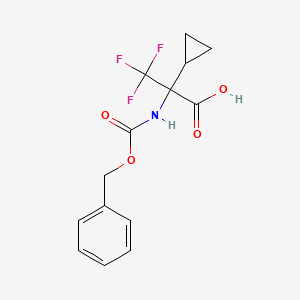
![N-cyclooctyl-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2587693.png)
![[2-Oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2587694.png)